Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)
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Overview
Description
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) is a complex organic compound characterized by its multiple phenylazo groups and benzenebutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) typically involves multi-step organic reactions. The process may start with the preparation of the benzenebutanoic acid backbone, followed by the introduction of phenylazo groups through diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenylazo groups can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The phenylazo groups may play a role in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid derivatives: Compounds with similar benzenebutanoic acid backbones but different substituents.
Phenylazo compounds: Compounds containing phenylazo groups with different core structures.
Uniqueness
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) is unique due to its specific combination of benzenebutanoic acid and multiple phenylazo groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6625-43-0 |
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Molecular Formula |
C43H36N6O6 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
4,4-bis[4-[(4-phenyldiazenylphenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C43H36N6O6/c1-43(29-28-40(50)51,30-12-24-38(25-13-30)54-41(52)44-32-16-20-36(21-17-32)48-46-34-8-4-2-5-9-34)31-14-26-39(27-15-31)55-42(53)45-33-18-22-37(23-19-33)49-47-35-10-6-3-7-11-35/h2-27H,28-29H2,1H3,(H,44,52)(H,45,53)(H,50,51) |
InChI Key |
BRZPVJJJBXHTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)NC5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
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